molecular formula C9H10ClNO B171889 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride CAS No. 103441-65-2

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride

Cat. No.: B171889
CAS No.: 103441-65-2
M. Wt: 183.63 g/mol
InChI Key: XIFLOZYAKQKYHN-UHFFFAOYSA-N
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Description

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific pathway chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often involving the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride.

    Quinoline: A structurally related compound with different chemical properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets

Properties

IUPAC Name

7,8-dihydro-6H-isoquinolin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFLOZYAKQKYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631079
Record name 7,8-Dihydroisoquinolin-5(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-65-2
Record name 7,8-Dihydroisoquinolin-5(6H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroisoquinolin-5-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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